![molecular formula C14H13BF2O4 B14153217 Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]- CAS No. 156635-91-5](/img/structure/B14153217.png)
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its ability to form stable carbon-carbon bonds, making it a valuable reagent in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, typically involves the reaction of 2,3-difluoro-4-methoxyphenylboronic acid with appropriate reagents under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where the boronic acid reacts with halogenated compounds to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, primarily undergoes substitution reactions, particularly in the context of Suzuki-Miyaura cross-coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide .
Common Reagents and Conditions
The Suzuki-Miyaura reaction typically requires a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as water or ethanol). The reaction is carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .
Scientific Research Applications
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, forming a new carbon-carbon bond.
Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, can be compared with other boronic acids such as:
2-Methoxyphenylboronic acid: Similar in structure but lacks the difluoro groups, which can affect its reactivity and selectivity in reactions.
4-Methoxyphenylboronic acid: Another similar compound, but with different substitution patterns that can influence its chemical properties and applications.
3-Methoxyphenylboronic acid: Shares the methoxy group but differs in the position of substitution, impacting its behavior in synthetic reactions.
The unique combination of the difluoro and methoxy groups in boronic acid, [2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]-, provides distinct reactivity and selectivity advantages in various chemical processes .
Properties
CAS No. |
156635-91-5 |
|---|---|
Molecular Formula |
C14H13BF2O4 |
Molecular Weight |
294.06 g/mol |
IUPAC Name |
[2,3-difluoro-4-[(4-methoxyphenyl)methoxy]phenyl]boronic acid |
InChI |
InChI=1S/C14H13BF2O4/c1-20-10-4-2-9(3-5-10)8-21-12-7-6-11(15(18)19)13(16)14(12)17/h2-7,18-19H,8H2,1H3 |
InChI Key |
NXNRXOFCLZRVMJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCC2=CC=C(C=C2)OC)F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


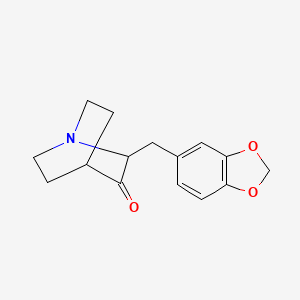
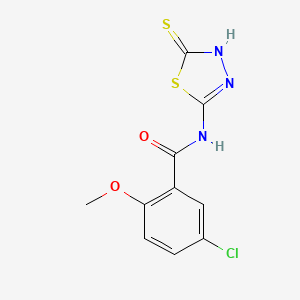
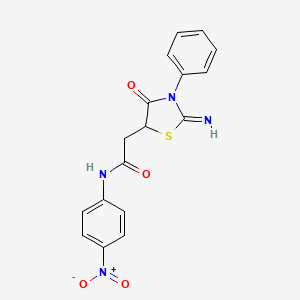
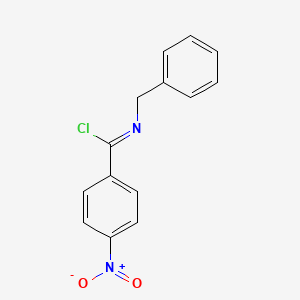
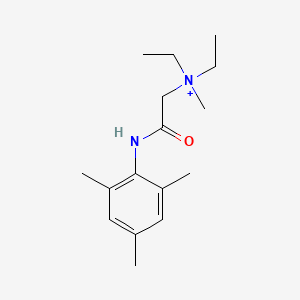
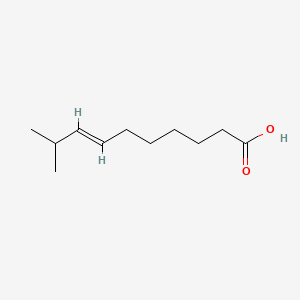
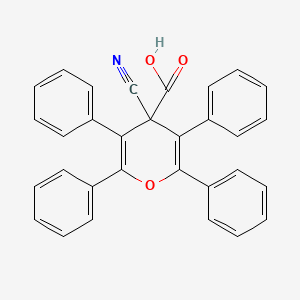
![N'-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}-2-(morpholin-4-yl)acetohydrazide](/img/structure/B14153171.png)
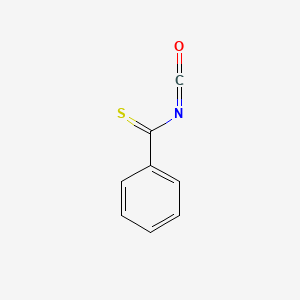
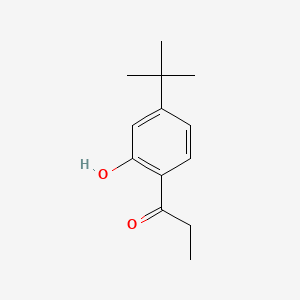
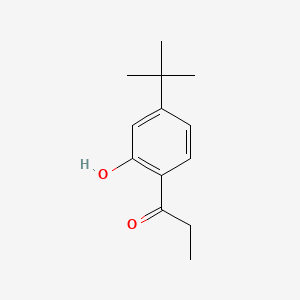
![n-{[(4-Chlorophenyl)sulfanyl]methyl}-4-methylaniline](/img/structure/B14153188.png)
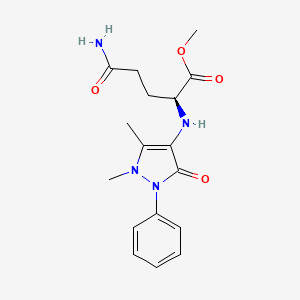
![(E)-5-(2-(2-methylbenzo[d]thiazol-6-yl)hydrazono)quinolin-8(5H)-one](/img/structure/B14153224.png)
